Acetone-d6
Overview
Description
Synthesis Analysis
The synthesis of pure Acetone-d6 involves the reaction of heavy water (D2O) with propyne-d4 in the liquid phase using a mercury catalyst, as detailed by Hunziker et al. (1962). This process, starting from hydrolysis of magnesium carbide (Mg2C3) with heavy water, outlines a practical procedure for producing Acetone-d6, demonstrating minimal excess consumption of heavy water (5-10% over the theoretical amount) (Hunziker, Good, Meyer, & Günthard, 1962).
Molecular Structure Analysis
The ultraviolet absorption spectra of Acetone and Acetone-d6 reveal that the excited state of Acetone's C(CO)C skeleton is non-planar. Vibrational analyses carried out by Rao et al. (1970) and supported by CNDO/2 calculations confirm this observation, providing insight into the molecular structure's complexity (Rao, Chaturvedi, & Randhawa, 1970).
Chemical Reactions and Properties
Turpin et al. (2006) explored the reaction products of Acetone-d6 with OH radicals, highlighting the heterogeneous formation of acetic acid in simulation chambers. This study showed that the reaction yield of acetic acid from Acetone-d6 is significantly higher than that from non-deuterated Acetone, suggesting a specific pathway that favors acetic acid formation in the presence of deuterium atoms (Turpin, Tomas, Fittschen, Devolder, & Galloo, 2006).
Physical Properties Analysis
The multiphoton dissociation of Acetone-d6, as investigated by Mcnesby and Scanland (1979), provided quantitative predictions on the ethane/methane product ratio over a range of Acetone-d6 pressures. This study offers valuable insights into the physical properties of Acetone-d6, particularly its behavior under laser-induced decomposition (Mcnesby & Scanland, 1979).
Chemical Properties Analysis
The competitive interaction between Acetone and water for surface sites on TiO2(110) was examined, revealing how Acetone-d6 and water compete for adsorption and reaction sites. Henderson's (2005) work emphasizes the influence of water in inhibiting Acetone photo-oxidation on TiO2 surfaces, which is crucial for understanding the chemical behavior of Acetone-d6 in the presence of water (Henderson, 2005).
Scientific Research Applications
Electronic Relaxation Processes : Acetone-d6 aids in studying electronic relaxation processes in acetone and its derivatives (Borkman & Kearns, 1966).
Fluorescence Lifetime and Quantum Yield : It's used for studying fluorescence lifetime and fluorescence quantum yield in different environments (Halpern & Ware, 1971).
Conformational Equilibrium Studies : Researchers use it to study the conformational equilibrium of methylene-functionalized calixarenes (Kuno & Biali, 2009).
Photolysis Experiments : It's used in photolysis experiments to investigate reactions between CH3 and CH3-Hg-CH3 (Oswin, Rebbert & Steacie, 1955).
Chemical Ionization Mass Spectrometry : Acetone-d6 characterizes analytes and differentiates regio- and stereoisomers in this field (Prabhakar & Vairamani, 1998).
Aldol Condensation Studies : It's used in studies involving the slow formation of the C-C bond by the reaction of the enolate anion with acetone (Zhang, Hattori & Tanabe, 1988).
Vibrational Analysis : Used to derive approximate force fields for molecules like acetaldehyde and formaldehyde (Cossee & Schachtschneider, 1966).
Aminophospholipids Profiling and Quantification : Improves selectivity and accuracy in profiling and quantifying aminophospholipids in biological samples (Ma et al., 2018).
Spin-Correlated Radical Pairs Formation Rate : Measured in 2propanol (D8) studies (Levstein & Willigen, 1991).
Rydberg Transitions Analysis : Helps assess excited state energy calculations and empirical electron energy loss spectroscopy rules (Mcdiarmid & Sabljic, 1988).
Safety And Hazards
Acetone-d6 is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and use explosion-proof electrical/ventilating/lighting equipment .
properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216767 | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
372.0 [mmHg] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acetone-d6 | |
CAS RN |
666-52-4 | |
Record name | Acetone-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetone-D6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H6)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETONE-D6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0N19B53H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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